molecular formula C21H22N2O3 B7710173 N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide

Cat. No. B7710173
M. Wt: 350.4 g/mol
InChI Key: UBILJQVMMKSYKG-UHFFFAOYSA-N
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide, also known as Cmpd-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also has the ability to modulate the activity of neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various experimental models. It also has the ability to enhance the activity of antioxidant enzymes and reduce the accumulation of toxic protein aggregates in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide in lab experiments is its ability to exhibit therapeutic effects at low concentrations. Additionally, it has shown good bioavailability and pharmacokinetic properties. However, one of the limitations is the lack of extensive studies on its toxicity and long-term effects.

Future Directions

There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide. One of the areas of research is the development of novel drug delivery systems to improve its therapeutic efficacy. Additionally, further studies on its toxicity and long-term effects are necessary. Furthermore, the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide as a therapeutic agent in other diseases such as cancer and diabetes needs to be explored.
Conclusion
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide is a promising chemical compound that has shown potential therapeutic properties in various scientific research fields. Its ability to exhibit anti-inflammatory, antioxidant, and neuroprotective effects makes it a potential candidate for the treatment of various diseases. Further studies are necessary to fully understand its mechanism of action, toxicity, and long-term effects.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyphenyl isobutyric acid hydrazide in the presence of acetic acid and ethanol. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(2)21(25)23(18-10-6-7-11-19(18)26-3)13-16-12-15-8-4-5-9-17(15)22-20(16)24/h4-12,14H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBILJQVMMKSYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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